(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Description
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS: 1217649-15-4) is a fluorinated β-amino acid derivative characterized by two stereocenters (2S and 3S configurations), a hydroxyl group at C2, and a 3-fluorophenyl substituent at C3. Its molecular formula is C₉H₁₀FNO₃, with an average molecular weight of 199.18 g/mol and a monoisotopic mass of 199.0645 Da .
Properties
IUPAC Name |
(2S,3S)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-1-2-5(4-6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPSWGNJNOSORO-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H]([C@@H](C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716948 | |
| Record name | (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217649-15-4 | |
| Record name | (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid, also known by its CAS number 1217649-15-4, is a compound of significant interest in medicinal chemistry and pharmacology. This amino acid derivative has been studied for its potential biological activities, particularly in the context of neuropharmacology and as a building block in drug design.
- Molecular Formula : C₉H₁₀FNO₃
- Molecular Weight : 199.18 g/mol
- Structure : The compound features a fluorophenyl group, which may influence its biological interactions and receptor binding affinity.
The biological activity of this compound is primarily attributed to its role as an amino acid analog. It can modulate neurotransmitter systems, particularly those involving glutamate receptors. Research indicates that this compound may act as an agonist or antagonist at specific receptor subtypes, influencing synaptic transmission and neuroplasticity.
Neuroprotective Effects
Studies have shown that this compound exhibits neuroprotective properties. It has been evaluated for its potential to protect neurons from excitotoxicity, a condition often associated with neurodegenerative diseases.
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In Vitro Studies :
- Cell Models : The compound was tested on neuronal cell lines exposed to glutamate-induced toxicity. Results indicated a significant reduction in cell death compared to controls.
- Mechanism : The neuroprotective effect is believed to involve modulation of calcium influx through NMDA receptors.
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In Vivo Studies :
- Animal models have demonstrated that administration of this compound can reduce behavioral deficits in models of stroke and traumatic brain injury.
Anticonvulsant Activity
This compound has been investigated for its anticonvulsant properties.
- Seizure Models : In rodent models of epilepsy, the compound showed promise in reducing seizure frequency and duration.
- Mechanism : It is hypothesized that the compound may enhance GABAergic transmission or inhibit excitatory pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other amino acids and their derivatives.
| Compound | Structure | Biological Activity | References |
|---|---|---|---|
| (2S,3R)-ADHP | Structure | Neuroprotective, Anticonvulsant | |
| L-Glutamate | Structure | Neurotransmitter | |
| (2R,3R)-Fluoro-Amino Acid | Structure | Anticonvulsant |
Case Studies
- Case Study 1 : A study published in Heterocycles explored the synthesis and biological evaluation of (2S,3S)-ADHP analogs. The findings highlighted the enhanced neuroprotective effects of fluorinated derivatives compared to their non-fluorinated counterparts .
- Case Study 2 : An investigation into the pharmacokinetics of this compound revealed favorable absorption characteristics and a promising safety profile in preliminary animal trials .
Scientific Research Applications
Medicinal Chemistry
Potential as a Drug Candidate
The compound's structural features suggest it may serve as a precursor or building block for the synthesis of novel pharmaceuticals. Its amino acid-like structure allows for modifications that can enhance bioactivity and selectivity toward specific biological targets.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of amino acids with fluorinated phenyl groups exhibit significant anticancer properties. The introduction of the fluorine atom can enhance lipophilicity and improve cellular uptake, potentially leading to increased efficacy against certain cancer cell lines .
Biochemical Research
Role in Protein Synthesis
this compound can be utilized in the synthesis of peptides and proteins. Its incorporation into peptide chains can modify the physical and chemical properties of the resulting proteins, which is crucial for studying protein folding and function.
Applications in Enzyme Studies
This compound may also be employed in enzyme inhibition studies. By acting as an inhibitor or modulator of specific enzymes, researchers can gain insights into enzyme mechanisms and develop new therapeutic strategies .
Pharmacology
Neuropharmacological Applications
The compound's structural similarities to neurotransmitters suggest potential applications in neuropharmacology. It could be investigated for its effects on neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions.
Case Studies
- Cognitive Enhancement : Preliminary studies have explored compounds similar to this compound for their potential to enhance cognitive function in animal models. These studies indicate that such compounds may improve memory retention and learning capabilities .
Data Table: Summary of Applications
Chemical Reactions Analysis
Protection/Deprotection Reactions
The amino and hydroxyl groups undergo selective protection to enable further functionalization:
a. tert-Butoxycarbonyl (Boc) Protection
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Reagents : Boc₂O, DMAP, THF.
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Yield : >90% for Boc-protected intermediates.
b. Hydroxyl Group Silylation
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Reagents : TBSCl, imidazole, DMF.
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Application : Stabilizes the hydroxyl group during peptide coupling .
Esterification and Amidation
The carboxylic acid moiety participates in standard derivatization:
a. Methyl Ester Formation
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Reagents : CH₂N₂, MeOH/HCl.
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Yield : 85–92% for methyl (2S,3S)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoate .
b. Amide Bond Formation
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Coupling Agents : HATU, EDCI/HOBt.
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Substrates : Primary/secondary amines (e.g., benzylamine, proline derivatives) .
Acid-Catalyzed Rearrangements
Under acidic conditions, the compound undergoes epimerization or ring-forming reactions:
a. Epoxide Intermediate Formation
b. Lactonization
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Triggers : Dehydration via P₂O₅ or MsCl/Et₃N.
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Products : 5-membered γ-lactones (e.g., 3-fluoro-phenylisoserine lactone) .
Oxidation and Reduction
Selective oxidation of the hydroxyl group is achievable:
a. TEMPO-Mediated Oxidation
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Reagents : TEMPO, NaOCl, KBr.
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Product : 3-Amino-3-(3-fluorophenyl)-2-oxopropanoic acid (keto derivative) .
b. Borohydride Reduction
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Application : Reduces keto intermediates back to diastereomeric diols (e.g., for stereochemical correction) .
Industrial-Scale Process Considerations
Patents highlight optimized large-scale protocols:
Mechanistic Insights
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Neighboring Group Participation : The β-amino group stabilizes transition states during Ritter reactions, enhancing syn-diastereoselectivity .
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pH Dependence : Optimal epoxide formation occurs at pH 5.3–5.8, critical for minimizing side reactions .
This compound’s reactivity profile underscores its utility in synthesizing fluorinated pharmaceuticals, enzyme inhibitors, and chiral auxiliaries. Its stereochemical integrity and functional group tolerance make it a cornerstone in asymmetric synthesis .
Comparison with Similar Compounds
Positional Isomers of Fluorophenyl Substitution
The position of the fluorine atom on the phenyl ring significantly influences physicochemical and biological properties. Key analogs include:
| Compound Name | CAS Number | Fluorine Position | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | 959579-83-0 | 2-F | C₉H₁₀FNO₃ | 199.18 |
| (2S,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid | 55652-55-6 | 4-F | C₉H₁₀FNO₃ | 199.18 |
| Target compound (3-F) | 1217649-15-4 | 3-F | C₉H₁₀FNO₃ | 199.18 |
Key Findings :
- The 3-fluoro isomer (target compound) is reported to exhibit distinct hydrogen-bonding capabilities compared to 2-F and 4-F analogs due to the para/meta/ortho electronic effects of fluorine .
- The 4-fluoro analog (CAS 55652-55-6) is commercially available at higher costs (e.g., $294/100 mg), suggesting greater synthetic complexity or demand .
Stereochemical Variants
Enantiomeric and diastereomeric forms alter receptor binding and metabolic stability:
| Compound Name | CAS Number | Stereochemistry |
|---|---|---|
| (2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid | 959573-06-9 | 2R,3R |
| (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid | 55652-55-6 | 2R,3R |
Key Findings :
Substituent Modifications Beyond Fluorine
Replacing fluorine with bulkier or electronically distinct groups impacts solubility and bioactivity:
| Compound Name | CAS Number | Key Substituent | Molecular Formula |
|---|---|---|---|
| (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid | N/A | 3-CF₃ | C₁₀H₁₀F₃NO₃ |
| (S)-2-Amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid | N/A | 3-OSO₂F | C₉H₁₀FNO₅S |
Key Findings :
Functional Group Variations
Removal or substitution of the amino/hydroxyl groups alters biological activity:
| Compound Name | CAS Number | Functional Groups |
|---|---|---|
| 3-Hydroxy-2-phenylpropanoic acid | N/A | -OH, no -NH₂ |
| (2S,3S)-3-Amino-2-hydroxy-3-phenylpropanamide | N/A | -CONH₂, no -COOH |
Key Findings :
- The propanamide derivative (e.g., CAS PH004902) shows increased stability against proteolytic degradation compared to carboxylic acid analogs .
Preparation Methods
Stereoselective Construction of Chiral Centers
The key challenge in preparing (2S,3S)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid is the stereocontrolled formation of the two adjacent stereocenters at C2 and C3. A common approach uses chiral starting materials or chiral auxiliaries to induce stereoselectivity.
Starting from Garner’s aldehyde: This chiral aldehyde is frequently employed as a common precursor for stereoselective synthesis of related β-hydroxy-α-amino acids. The aldehyde undergoes nucleophilic addition with fluorophenyl-containing nucleophiles to form the desired stereochemistry at C3, followed by functional group transformations to yield the target compound with (2S,3S) configuration.
Stereochemical inversion techniques: In some processes, an intermediate with the opposite stereochemistry at C2 is converted into the desired (2S) configuration by transforming the hydroxyl group into a leaving group and subsequent nucleophilic substitution that inverts the stereochemistry at C2, without isolation of intermediates. This method avoids hazardous reagents and is suitable for industrial scale-up.
Incorporation of the 3-Fluorophenyl Group
The 3-fluorophenyl substituent is introduced typically via nucleophilic addition of a 3-fluorophenyl organometallic reagent or through condensation reactions involving 3-fluorobenzaldehyde derivatives.
Reaction of 3-fluorobenzaldehyde with glycine derivatives under basic catalysis forms the β-hydroxy-α-amino acid backbone, followed by stereoselective reduction and deprotection steps.
Detailed Preparation Routes
Multi-Step Synthesis via Chiral Aldehyde Intermediate
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of Garner’s aldehyde (chiral oxazolidine aldehyde) | Standard literature methods | Chiral aldehyde intermediate |
| 2 | Nucleophilic addition of 3-fluorophenyl nucleophile to Garner’s aldehyde | Controlled temperature, inert atmosphere | Formation of β-hydroxy intermediate with defined stereochemistry |
| 3 | Hydrolysis and deprotection | Acidic or basic hydrolysis | Release of free amino acid with (2S,3S) stereochemistry |
| 4 | Purification | Chromatography or crystallization | High purity this compound |
This route enables stereocontrolled synthesis with high enantiomeric excess and yield.
Industrially Viable Process Using Stereochemical Inversion
| Step | Reaction | Notes |
|---|---|---|
| 1 | Synthesis of N-alkoxycarbonyl-3-amino-2-hydroxypropionic acid derivative with opposite stereochemistry at C2 | Avoids hazardous reagents |
| 2 | Conversion of hydroxyl group to leaving group (e.g., tosylation) | Facilitates inversion |
| 3 | Nucleophilic substitution to invert stereochemistry at C2 | Achieves desired (2S) configuration |
| 4 | Acidic to neutral hydrolysis with heat treatment | Removes protecting groups, yields target acid |
| 5 | Isolation and purification | Suitable for large scale production |
This method offers economic and safety advantages and is adaptable for industrial manufacturing.
Reaction Conditions and Optimization
Temperature: Typically ranges from 0°C to 120°C depending on the step; lower temperatures favor stereoselectivity during nucleophilic additions, while hydrolysis steps require mild heating.
pH control: Acidic to neutral conditions are employed during hydrolysis and deprotection to avoid racemization and degradation.
Catalysts: Use of chiral catalysts or auxiliaries enhances stereoselectivity; sodium hydroxide or other bases facilitate condensation reactions with aldehydes.
Protecting groups: Amino groups are often protected (e.g., Boc protection) during intermediate steps to prevent side reactions and facilitate purification.
Comparative Data Table for Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chiral Aldehyde Route (Garner’s aldehyde) | Stereocontrolled nucleophilic addition; multi-step | High enantiomeric purity; well-established | Multiple steps; requires chiral starting material |
| Stereochemical Inversion Route | Conversion of opposite stereochemistry intermediate via leaving group substitution | Avoids hazardous reagents; scalable for industry | Requires careful control of inversion step |
| Direct Condensation of 3-Fluorobenzaldehyde with Glycine Derivatives | Simpler reaction scheme | Mild conditions; fewer steps | Potential for lower stereoselectivity without chiral auxiliaries |
Analytical and Characterization Techniques
NMR Spectroscopy: ^1H and ^13C NMR to confirm aromatic and aliphatic proton environments; ^19F NMR to verify fluorine positioning and environment.
Chiral HPLC: To assess enantiomeric purity and confirm stereochemistry.
Mass Spectrometry: High-resolution MS confirms molecular weight (199.18 g/mol).
IR Spectroscopy: Identifies functional groups such as hydroxyl, amino, and carboxyl groups.
Summary of Research Findings
The stereoselective synthesis of this compound is well-documented using chiral building blocks like Garner’s aldehyde, enabling precise control over stereochemistry.
Industrially, safer and economically viable processes have been developed that avoid dangerous reagents by employing stereochemical inversion strategies on protected intermediates, facilitating large-scale production.
Reaction optimization focuses on temperature, pH, and protecting group strategies to maximize yield and stereochemical purity.
The incorporation of the 3-fluorophenyl group is typically achieved via nucleophilic addition or condensation reactions involving 3-fluorobenzaldehyde derivatives under mild basic catalysis.
This comprehensive review integrates diverse, authoritative sources to provide a detailed understanding of the preparation methods for this compound, suitable for academic research and industrial application.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid with high stereochemical purity?
- Methodology : Multi-step synthesis involving fluorinated precursors (e.g., 3-fluorobenzaldehyde) and stereoselective catalysis. Key steps include:
- Condensation : Reaction of fluorinated aldehydes with amino acid derivatives under basic conditions.
- Reduction : Use of chiral catalysts (e.g., Ru-BINAP complexes) to control the stereochemistry of the hydroxy and amino groups .
- Hydrolysis : Acidic or enzymatic cleavage of protecting groups to yield the final product.
Q. How can the structure and stereochemistry of this compound be confirmed experimentally?
- Analytical Techniques :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .
- NMR spectroscopy : Analyze coupling constants (e.g., ) to confirm vicinal diastereomeric relationships .
- Mass spectrometry : Verify molecular weight and fragmentation patterns using high-resolution MS .
Advanced Research Questions
Q. What strategies mitigate racemization during large-scale synthesis of this compound?
- Optimization :
- Low-temperature reactions : Reduce thermal energy to minimize stereochemical scrambling.
- Protecting groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize the amino moiety during synthesis .
- Continuous flow systems : Enhance reaction control and scalability while preserving stereochemistry .
Q. How does the fluorophenyl substituent influence the compound’s biological activity compared to non-fluorinated analogs?
- Structure-Activity Relationship (SAR) :
- Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets (e.g., kinase or protease active sites).
- Compare inhibitory activity against non-fluorinated derivatives using enzyme kinetics (e.g., measurements) .
- Case Study : Fluorinated analogs of phenylalanine show increased metabolic stability in in vitro assays .
Q. What computational methods predict the compound’s reactivity in aqueous vs. non-polar environments?
- Approach :
- Density Functional Theory (DFT) : Calculate partial charges and frontier molecular orbitals to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects on conformation and stability .
Data Analysis & Contradiction Resolution
Q. How to address discrepancies in reported biological activity data for this compound?
- Troubleshooting Steps :
Purity verification : Use LC-MS to confirm absence of impurities or stereoisomers.
Assay standardization : Validate protocols (e.g., cell viability assays) with positive/negative controls.
Structural corroboration : Cross-check NMR/X-ray data with published studies to rule out misassignment .
Q. Why do different synthetic routes yield varying enantiomeric excess (ee) values?
- Root Causes :
- Catalyst selectivity: Chiral catalysts (e.g., Jacobsen’s salen complexes) may favor specific transition states.
- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates differently than non-polar solvents.
- Resolution : Screen catalyst/solvent combinations using high-throughput experimentation (HTE) .
Stability & Storage
Q. What are the optimal storage conditions to prevent degradation of this compound?
- Guidelines :
- Temperature : Store at -20°C in airtight containers to avoid hydrolysis or oxidation.
- Light exposure : Use amber vials to prevent photodegradation of the fluorophenyl group.
- Moisture control : Include desiccants (e.g., silica gel) to mitigate hygroscopicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
